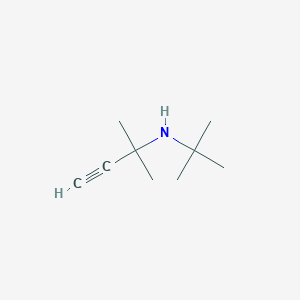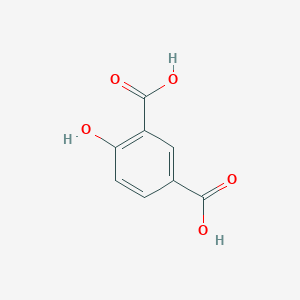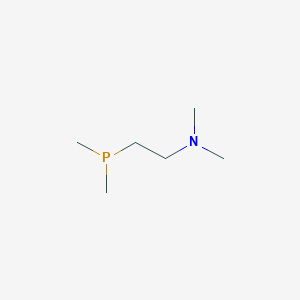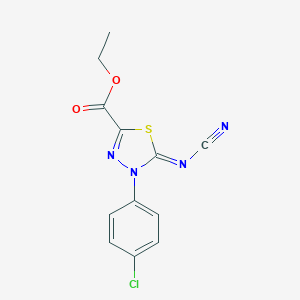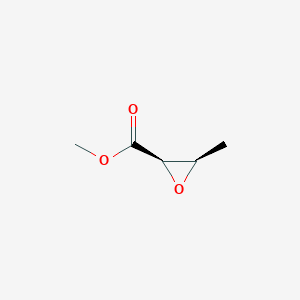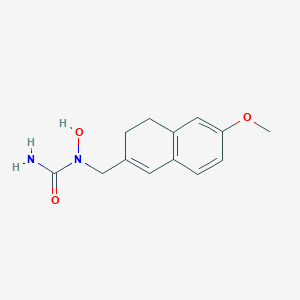
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea, also known as NDNU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
Applications De Recherche Scientifique
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has also been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor properties, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been found to exhibit anti-inflammatory and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of various bacterial and fungal strains.
Mécanisme D'action
The exact mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is not fully understood. However, it has been proposed that N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea may promote the expression of tumor suppressor genes and induce cell death in cancer cells.
Effets Biochimiques Et Physiologiques
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the production of pro-inflammatory cytokines and chemokines. N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has also been found to inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is its potent antitumor activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory and antimicrobial activities, making it a versatile compound for use in various research applications.
However, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea also has some limitations for lab experiments. It is a relatively complex compound to synthesize, and its biological activity may be influenced by various factors such as pH and temperature. Additionally, further studies are needed to fully understand the mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea and its potential side effects.
Orientations Futures
There are several future directions for research on N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea. One area of interest is the development of new synthetic methods for N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea that are more efficient and cost-effective. Another area of research is the optimization of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea for use in cancer therapy, including the development of novel drug delivery systems.
In addition, further studies are needed to fully understand the mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea and its potential side effects. This includes the evaluation of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea in animal models and clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is a promising compound with a wide range of biological activities. It has been extensively studied for its potential use in cancer therapy, as well as its anti-inflammatory and antimicrobial properties. While there are some limitations for lab experiments, further research on N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea can be synthesized through a multistep process involving the reaction of 6-methoxy-3,4-dihydro-2-naphthaldehyde with urea and hydroxylamine hydrochloride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
Propriétés
Numéro CAS |
147495-99-6 |
|---|---|
Nom du produit |
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea |
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1-hydroxy-1-[(6-methoxy-3,4-dihydronaphthalen-2-yl)methyl]urea |
InChI |
InChI=1S/C13H16N2O3/c1-18-12-5-4-10-6-9(2-3-11(10)7-12)8-15(17)13(14)16/h4-7,17H,2-3,8H2,1H3,(H2,14,16) |
Clé InChI |
CTGJXUUSOOOTRZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(CC2)CN(C(=O)N)O |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(CC2)CN(C(=O)N)O |
Autres numéros CAS |
147495-99-6 |
Synonymes |
N-hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea VZ 564 VZ-564 VZ564 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



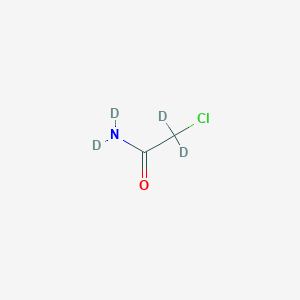
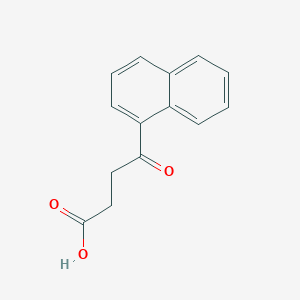
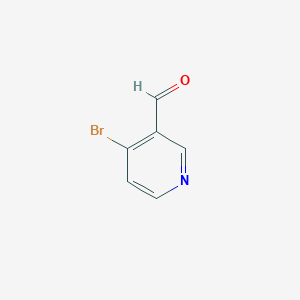
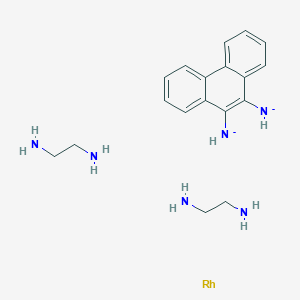
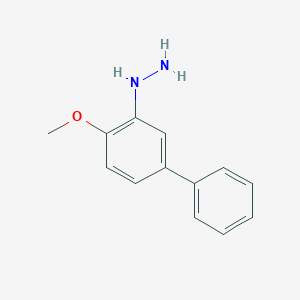
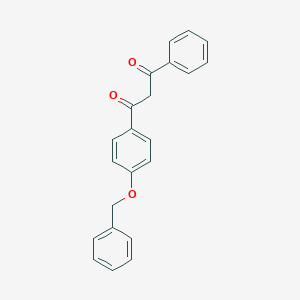
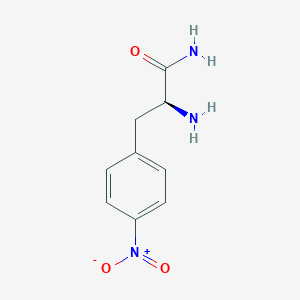
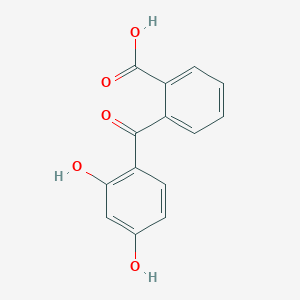
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)
